molecular formula C22H15ClF6N6O2 B2386875 1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338773-03-8

1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B2386875
CAS No.: 338773-03-8
M. Wt: 544.84
InChI Key: WXZBWMNVBIGALV-UHFFFAOYSA-N
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Description

This compound is a pyrimidinecarbonitrile derivative featuring a piperazine linker and trifluoromethyl-substituted aromatic groups. Its structure includes a 3-chloro-5-(trifluoromethyl)pyridinyl moiety attached to the piperazino group, which is further connected to a phenyl ring substituted with another trifluoromethyl group. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related pyrimidine derivatives .

Properties

IUPAC Name

1-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF6N6O2/c23-15-7-14(22(27,28)29)10-31-18(15)34-5-3-33(4-6-34)16-2-1-13(21(24,25)26)8-17(16)35-11-12(9-30)19(36)32-20(35)37/h1-2,7-8,10-11H,3-6H2,(H,32,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZBWMNVBIGALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)N3C=C(C(=O)NC3=O)C#N)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C19H15ClF6N5O2
  • Molecular Weight : 466.81 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced potency in various biological assays. The presence of the piperazine ring and the pyridine moiety contributes to the compound's ability to interact with biological targets effectively. Trifluoromethyl groups are known to enhance lipophilicity, which can improve membrane permeability and bioavailability.

Biological Activity

  • Antibacterial Activity :
    • The compound has shown promising results against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. Studies indicate that it may act as a reversible noncompetitive inhibitor of specific bacterial enzymes critical for cell viability .
    • A comparative study demonstrated that derivatives with similar structures exhibited submicromolar inhibition of bacterial Sfp-PPTase without affecting human orthologues .
  • Cytotoxicity :
    • In vitro assays have revealed that the compound exhibits low cytotoxicity towards human cell lines while maintaining antibacterial efficacy. This suggests a selective mechanism of action that targets bacterial cells more effectively than human cells .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have identified key structural features that enhance biological activity. For instance, modifications to the pyridine nitrogen and the introduction of electron-withdrawing groups have been correlated with increased potency against bacterial targets .

Case Study 1: Antibacterial Efficacy

In a detailed study published in Nature Communications, researchers evaluated the antibacterial properties of various trifluoromethyl-containing compounds. The compound was identified as a potent inhibitor of Sfp-PPTase and demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at sublethal concentrations .

Case Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of the compound on various human cell lines. Results indicated minimal toxicity at therapeutic concentrations, reinforcing its potential for development as an antimicrobial agent with a favorable safety profile .

Data Summary Table

Property Value
Molecular FormulaC19H15ClF6N5O2
Molecular Weight466.81 g/mol
Antibacterial ActivityActive against MRSA
CytotoxicityLow toxicity in human cells
Mechanism of ActionNoncompetitive Sfp-PPTase inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several pyrimidine- and pyridine-based derivatives. Key analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Melting Point (°C) Purity (%) Key Differences Reference
Target Compound Pyrimidinecarbonitrile 3-Cl-5-(CF₃)-pyridinyl-piperazino, 5-(CF₃)-phenyl N/A N/A Unique combination of trifluoromethyl groups and piperazino linker positioning.
2-Amino-6-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-3,5-pyridinedicarbonitrile (CAS 338410-24-5) Pyridinedicarbonitrile 3-Cl-5-(CF₃)-pyridinyl-piperazino, 2-amino N/A N/A Pyridine core instead of pyrimidine; additional cyano group. Discontinued.
Compound 12l () Pyrimidinecarbonitrile 4-Acetylpiperazino-phenyl, 4-methylthiazolyl 226–228 98 Thiazolyl substituent; acetylated piperazine.
Compound 12m () Pyrimidinecarbonitrile Piperazino-phenyl, 4-methylthiazolyl 192–194 96 Deprotected piperazine; lower thermal stability.
5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyrimidinone Pyrimidinone 3-Cl-5-(CF₃)-pyridinyl, 3-(CF₃)-benzyl N/A N/A Pyrimidinone core; lacks piperazino linker.
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one (CAS 1024163-41-4) Cyclohexenone 3-Cl-5-(CF₃)-pyridinyl-piperazino, 5,5-dimethylcyclohexenone N/A N/A Non-aromatic core; cyclohexenone scaffold.

Functional and Pharmacological Insights

  • Bioactivity: Compounds like 12l and 12m () are potent CDK9 inhibitors, with IC₅₀ values in the nanomolar range, attributed to their thiazolyl and acetylated piperazino groups . The target compound’s trifluoromethyl groups may enhance metabolic stability and binding affinity compared to methyl or acetyl substituents .
  • Synthetic Accessibility: The target compound’s piperazino linker and trifluoromethyl groups likely require specialized reagents (e.g., trifluoromethylation agents) and protective strategies, increasing synthesis complexity relative to analogues like 12m .
  • Thermal Stability : Higher melting points in acetylated derivatives (e.g., 12l vs. 12m ) suggest that electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may improve stability .

3D Structural and Similarity Metrics

Using PubChem3D’s similarity metrics ():

  • Shape Similarity (ST): The target compound’s rigid pyrimidine core and trifluoromethyl groups may yield high ST scores (>0.8) with pyrimidinecarbonitrile analogues but lower scores with pyridinedicarbonitriles or cyclohexenones.
  • Feature Similarity (CT): The piperazino linker and halogenated pyridinyl group align with pharmacophoric features of kinase inhibitors, giving CT scores ≥0.5 against CDK9-targeting analogues .

Limitations in Comparison

  • Data Gaps : Direct biological data (e.g., IC₅₀, toxicity) for the target compound are absent in the evidence, necessitating extrapolation from structural analogues.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during purification?

The synthesis involves multi-step organic reactions, including heterocyclic ring formation (pyrimidine/pyridine) and piperazine coupling. Key steps include:

  • Oxazole/Pyrimidine Ring Construction : Cyclocondensation of precursors under controlled temperatures (e.g., 80–100°C) with catalysts like Pd(PPh₃)₄ .
  • Piperazine Coupling : Use of Buchwald-Hartwig amination or nucleophilic substitution to attach the piperazinyl group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: ethanol/water) achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • NMR Spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to verify trifluoromethyl (-CF₃) groups and piperazine ring protons .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrimidine-dione groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm error) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Receptor Binding Assays : Test affinity for serotonin/dopamine receptors due to structural similarities to piperazine-containing ligands .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme Inhibition Studies : Evaluate inhibition of kinases or phosphodiesterases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., IC₅₀ values under consistent pH/temperature) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Structural Analog Comparison : Test derivatives (e.g., replacing -CF₃ with -Cl or modifying the pyridine ring) to isolate pharmacophoric groups .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

  • Molecular Dynamics Simulations : Predict solubility and membrane permeability using logP calculations (e.g., Schrödinger’s QikProp) .
  • ADMET Modeling : Assess toxicity risks (e.g., hepatotoxicity via CYP450 inhibition) using tools like ADMET Predictor .
  • Docking Studies : Map interactions with target proteins (e.g., 5-HT₂A receptor) to guide structural modifications .

Q. How can low synthetic yields in piperazine coupling steps be mitigated?

  • Catalyst Optimization : Screen Pd catalysts (e.g., Xantphos-Pd-G3) to improve coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
  • Intermediate Stabilization : Protect amine groups with Boc or Fmoc to prevent side reactions .

Q. What experimental designs address solubility challenges in in vivo studies?

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 10 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
  • Prodrug Derivatization : Introduce ester or glycoside moieties to improve bioavailability .

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